

Octyl Palmitate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl palmitate*

Cat. No.: *B104176*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl palmitate, also known as 2-ethylhexyl palmitate, is the ester of 2-ethylhexanol and palmitic acid.^{[1][2]} It is a versatile and widely used ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, solvent, carrying agent, and fragrance fixative.^[1] Its popularity stems from its desirable sensory profile, providing a smooth, non-greasy feel to formulations, often serving as a silicone alternative. This technical guide provides an in-depth overview of the chemical and physical properties of **octyl palmitate**, detailed experimental protocols for their determination, and a summary of its synthesis and quality control.

Chemical and Physical Properties

Octyl palmitate is a clear, colorless to pale yellow liquid with a slightly fatty or waxy odor.^{[1][3]} It is a branched saturated fatty ester.^[1] The chemical and physical properties of **octyl palmitate** are summarized in the tables below.

General and Identification Properties

Property	Value	Reference
Chemical Name	2-Ethylhexyl hexadecanoate	[3]
Synonyms	Octyl palmitate, Ethylhexyl palmitate	[2][3]
CAS Number	29806-73-3	[3]
Molecular Formula	C ₂₄ H ₄₈ O ₂	[4]
Molecular Weight	368.64 g/mol	[4]
Appearance	Clear, colorless to pale yellow liquid	[3][4]
Odor	Neutral to faintly fatty, non-interfering	[3]

Physicochemical Properties

Property	Value	Reference
Boiling Point	Approx. 220–250 °C (may decompose)	[3]
Flash Point	> 150 °C	[3]
Density	0.850 - 0.860 g/cm ³ at 25°C	[5]
Vapor Pressure	4.52E-07 mmHg at 25°C	[6]
Solubility	Soluble in oils and non-polar solvents; Insoluble in water	[3]
Refractive Index	Approximately 1.447	[4]
Viscosity	Low	[7]
logP (Octanol/Water Partition Coefficient)	10.819 (estimated)	[8]

Computed Properties

Property	Value	Reference
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	22	[6]
Exact Mass	368.365431 g/mol	[6]
Complexity	275	[6]

Experimental Protocols

This section details the methodologies for determining some of the key physical and chemical properties of **octyl palmitate**.

Determination of Boiling Point (Distillation Method)

The boiling point of **octyl palmitate** can be determined using a simple distillation apparatus. This method is suitable for purifying the liquid and simultaneously measuring its boiling point.

Apparatus:

- Round-bottom flask
- Heating mantle
- Distillation head with a port for a thermometer
- Condenser
- Receiving flask
- Thermometer
- Boiling chips

Procedure:

- Place a sample of **octyl palmitate** (approximately 25-50 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
- Begin heating the sample gently with the heating mantle.
- Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
- The temperature will stabilize as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point of the **octyl palmitate**.
- Record the temperature range over which the majority of the liquid distills.
- Correct the observed boiling point for atmospheric pressure if necessary.

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is a critical safety parameter, and the Pensky-Martens closed-cup method is a standard procedure for its determination.[\[8\]](#)[\[9\]](#)

Apparatus:

- Pensky-Martens closed-cup flash point tester (manual or automated)
- Thermometer
- Ignition source (gas flame or electric ignitor)

Procedure:

- Pour the **octyl palmitate** sample into the test cup up to the filling mark.
- Place the lid on the cup and insert the thermometer.

- Begin heating the sample at a controlled, steady rate as specified in the ASTM D93 standard (typically 5-6°C per minute).
- Stir the sample continuously at the specified speed (e.g., 90-120 rpm).
- As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.
- Record the temperature at which the flash occurs.

Determination of Density (Pycnometer Method)

The density of **octyl palmitate** can be accurately measured using a pycnometer, a flask with a precise volume.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Water bath
- Thermometer

Procedure:

- Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).
- Fill the pycnometer with the **octyl palmitate** sample, ensuring there are no air bubbles.
- Place the pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
- Carefully remove any excess liquid that has expanded and cap the pycnometer.

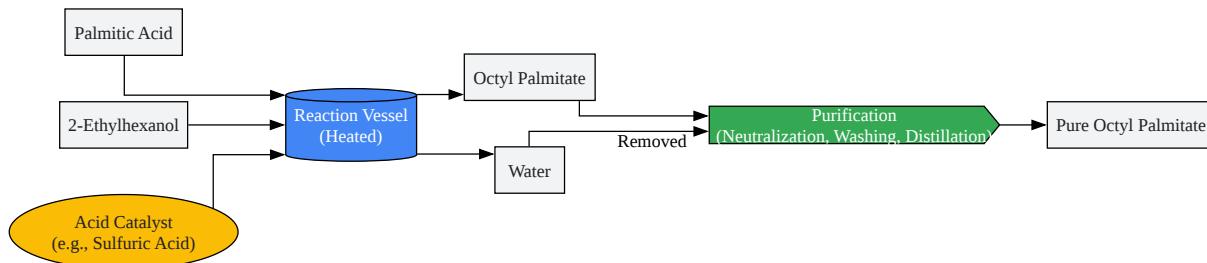
- Dry the outside of the pycnometer and weigh it again (m2).
- Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to determine the weight of the water (m3).
- The density of the **octyl palmitate** is calculated using the following formula: Density = $[(m2 - m1) / (m3 - m1)] * \text{Density of water at the test temperature.}$

Determination of Viscosity (Rotational Viscometer)

A rotational viscometer is used to measure the dynamic viscosity of liquids like **octyl palmitate**.

Apparatus:

- Rotational viscometer with appropriate spindle
- Sample container
- Constant temperature bath

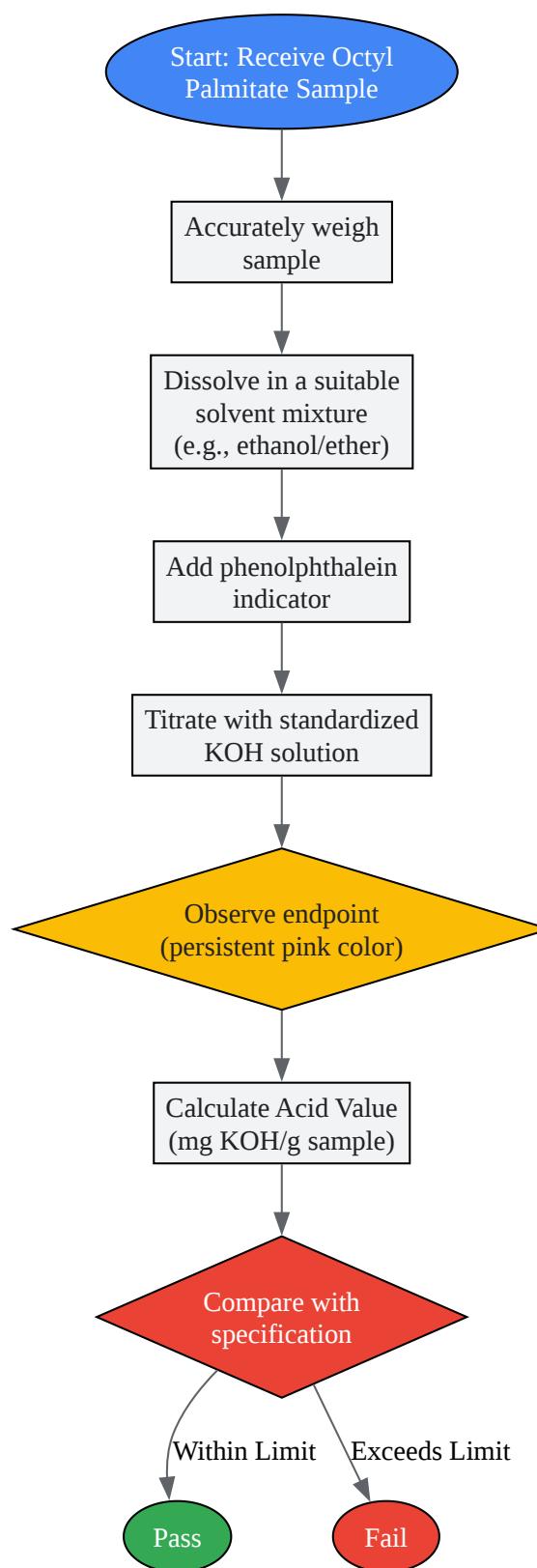

Procedure:

- Place the **octyl palmitate** sample in the sample container and allow it to equilibrate to the desired temperature in the constant temperature bath.
- Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
- Immerse the spindle into the sample up to the marked level.
- Start the viscometer and allow the reading to stabilize.
- Record the viscosity reading from the instrument's display, which is typically in centipoise (cP) or millipascal-seconds (mPa·s).
- It is good practice to take readings at multiple rotational speeds to check for Newtonian or non-Newtonian behavior.

Synthesis and Quality Control

Synthesis of Octyl Palmitate

Octyl palmitate is synthesized via a Fischer esterification reaction between palmitic acid and 2-ethylhexanol, typically in the presence of an acid catalyst.[1]



[Click to download full resolution via product page](#)

Caption: Synthesis of **Octyl Palmitate** via Fischer Esterification.

Quality Control Workflow for Octyl Palmitate

A crucial quality control parameter for **octyl palmitate** is the acid value, which indicates the amount of residual free fatty acids from the synthesis process.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for Acid Value Determination.

Conclusion

Octyl palmitate is a well-characterized ester with a favorable safety and sensory profile, making it a valuable excipient in a wide range of cosmetic and pharmaceutical formulations. Its chemical and physical properties are well-defined, and standardized methods are available for their determination, ensuring consistent quality and performance. Understanding these properties and the methodologies for their measurement is essential for formulators and researchers working with this versatile ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Octyl Palmitate (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]
- 4. OCTYL PALMITATE - Ataman Kimya [atamanchemicals.com]
- 5. Method for preparing iso-octyl palmitate - Eureka | Patsnap [eureka.patsnap.com]
- 6. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 16958-85-3: Octyl palmitate | CymitQuimica [cymitquimica.com]
- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 9. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
- To cite this document: BenchChem. [Octyl Palmitate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104176#octyl-palmitate-chemical-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com